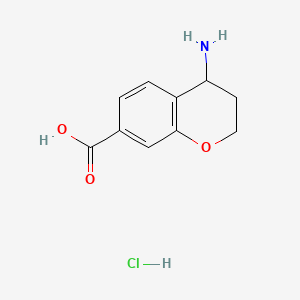
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring both an amino group and a phenylethyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpentanoic acid and 1-phenylethylamine.
Amidation Reaction: The carboxylic acid group of 3-methylpentanoic acid is converted to an amide using 1-phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent or chromatography, to obtain the desired (2s,3s) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and biocatalysis are potential methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)butanamide: Similar structure but with a shorter carbon chain.
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)hexanamide: Similar structure but with a longer carbon chain.
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)propanamide: Similar structure but with an even shorter carbon chain.
Uniqueness
(2s,3s)-2-Amino-3-methyl-N-(1-phenylethyl)pentanamide stands out due to its specific carbon chain length, which influences its physical and chemical properties, such as solubility, reactivity, and binding affinity. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(1-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10-,11?,13-/m0/s1 |
InChI Key |
NYJBZGDIBRHACS-BJEKPXQXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)C1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,10-Diphenyl-octahydro-5,11-dioxa-3a,9a-diaza-dicyclopenta[a,f]cyclodecene-3,9-dione](/img/structure/B13641239.png)
![2-((1h-Benzo[d]imidazol-2-yl)thio)propan-1-amine](/img/structure/B13641244.png)




![2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13641262.png)



![N-(4-(Dibenzo[b,d]furan-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13641286.png)
